molecular formula C13H23NO4 B1228657 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate CAS No. 26222-42-4

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

Cat. No.: B1228657
CAS No.: 26222-42-4
M. Wt: 257.33 g/mol
InChI Key: LIMHZMBWISMZJA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is a synthetic polymer widely used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to form stable films and its compatibility with a wide range of other materials. It is commonly used in coatings, adhesives, and as a component in various biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester and methyl 2-methyl-2-propenoate, are polymerized in the presence of a free radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The polymerization can be conducted in bulk, solution, or emulsion, depending on the desired properties of the final product .

Industrial Production Methods

In industrial settings, the polymerization process is often scaled up using continuous or batch reactors. The reaction conditions, such as temperature, pressure, and monomer concentrations, are carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, powders, or solutions, depending on its intended application .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH). The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.

    Cross-linking: Cross-linking agents such as divinylbenzene or ethylene glycol dimethacrylate are used.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The polymer can form stable complexes with other molecules, enhancing its functionality in various applications. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester: A monomer used in the synthesis of the polymer.

    Methyl 2-methyl-2-propenoate: Another monomer used in the polymerization process.

    Polyquaternium-8: A similar polymer with quaternary ammonium groups, used in personal care products.

Uniqueness

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate is unique due to its combination of biocompatibility, film-forming properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules makes it a valuable material in both industrial and scientific research.

Properties

CAS No.

26222-42-4

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15NO2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;1H2,2-3H3

InChI Key

LIMHZMBWISMZJA-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C

Synonyms

dimethylaminoethyl methacrylate-methylmethacrylate copolymer
DMAEMA-MMA

Origin of Product

United States

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